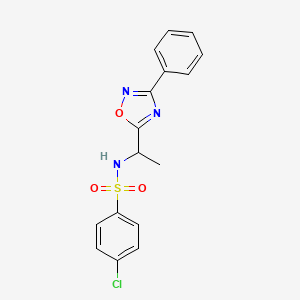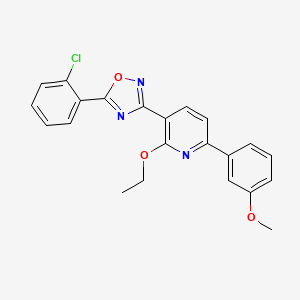
5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. It has also been shown to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound can be used to investigate various biological pathways and processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal concentration and exposure time to minimize potential toxicity.
Future Directions
There are several potential future directions for the study of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole. One possible direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to study its potential use in combination therapy for the treatment of cancer or inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and exposure time for this compound to minimize potential toxicity.
Synthesis Methods
The synthesis of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzohydrazide with 2-ethoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to yield the final product.
Scientific Research Applications
The potential applications of 5-(2-chlorophenyl)-3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-1,2,4-oxadiazole in scientific research are diverse. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
5-(2-chlorophenyl)-3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-3-28-21-17(11-12-19(24-21)14-7-6-8-15(13-14)27-2)20-25-22(29-26-20)16-9-4-5-10-18(16)23/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJARDFAVDNUUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


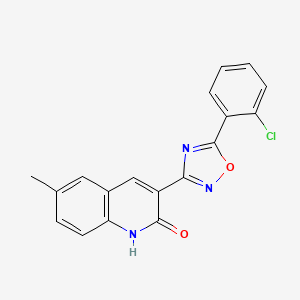

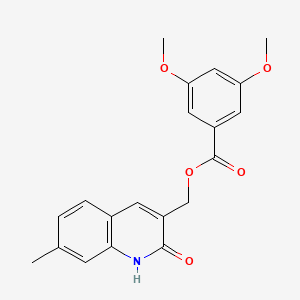




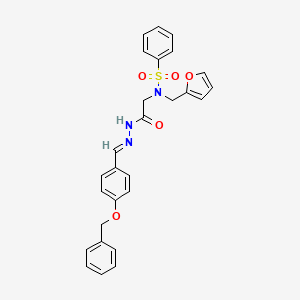

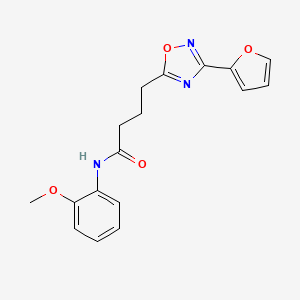

![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
